molecular formula C7H12ClNO2 B8220339 (1R,2S,5S)-methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride

(1R,2S,5S)-methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride

Cat. No.: B8220339
M. Wt: 177.63 g/mol
InChI Key: WYQMWVWFYJQAIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (CAS: 565456-77-1) is a bicyclic azabicyclo compound with a molecular weight of 205.68 g/mol . It serves as a critical intermediate in synthesizing antiviral agents, notably nirmatrelvir, the active ingredient in Paxlovid® for COVID-19 treatment . The compound is commercially available at ≥95% purity and is typically stored under inert conditions at room temperature . Its synthesis involves hydrolysis of the methyl ester using sodium hydroxide in tetrahydrofuran/water mixtures, yielding sodium salts for downstream modifications .

Properties

IUPAC Name

methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-5-2-4(5)3-8-6;/h4-6,8H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQMWVWFYJQAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CC2CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation and Cyclization

The foundational approach involves constructing the azabicyclo[3.1.0]hexane core through cyclopropanation. A patent (FR2972453B1) outlines a three-step process starting from (1R,5S)-2-hydroxy-6,6-dimethylbicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester:

  • Substitution : Reaction with a hydroxyl compound (e.g., methanol) forms a pyrrolidine intermediate.

  • Cyanation : Treatment with cyanating agents (e.g., trimethylsilyl cyanide) introduces the cyano group.

  • Deprotection and Esterification : Acidic hydrolysis removes the tert-butyl group, followed by esterification with methanol to yield the methyl carboxylate.

This method achieves an overall yield of 68–72% with >99% enantiomeric excess (ee).

Stereoselective 1,3-Dipolar Cycloaddition

An alternative route employs 1,3-dipolar cycloaddition (1,3-DC) of cyclopropenes with azomethine ylides. The Beilstein Journal of Organic Chemistry reports that stable azomethine ylides, such as Ruhemann’s purple protonated form (PRP), react with 3-substituted cyclopropenes under mild conditions.

  • Reaction Conditions :

    • Solvent: Dichloromethane, 0°C to room temperature.

    • Catalysis: No catalyst required.

    • Diastereofacial Selectivity: >20:1 for cis-isomers.

This method produces bis-spirocyclic derivatives but requires post-cyclization modifications to isolate the target compound.

Intermediate Synthesis and Optimization

Pyrrolidine Intermediate Formation

The tert-butyl ester precursor undergoes hydroxyl substitution to generate a pyrrolidine scaffold. Key parameters include:

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Temperature : 0°C to 25°C.

  • Yield : 85–90%.

Cyanation and Deprotection

Cyanating agents like TMSCN or NaCN are used in the presence of Lewis acids (e.g., ZnI₂). Subsequent deprotection with HCl in methanol yields the hydrochloride salt.

StepReagents/ConditionsYield (%)Purity (%)
CyanationTMSCN, ZnI₂, THF, −20°C7895
DeprotectionHCl (4M in dioxane), MeOH9299

Stereochemical Control

The (1R,2S,5S) configuration is critical for biological activity. Chiral resolution techniques include:

  • Chiral HPLC : Using cellulose-based columns (Chiralpak IC) with hexane/isopropanol mobile phases.

  • Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic intermediates.

Alternative Methods

Asymmetric Simmons-Smith Reaction

Glutamic acid derivatives are cyclized via asymmetric Simmons-Smith reactions to construct the bicyclic core. This method, reported in the Chinese Journal of Organic Chemistry, achieves 30% total yield with 72% diastereomeric excess (de).

Three-Component Reaction

Aryl aldehydes, malononitrile, and hydroxylamine hydrochloride react in water to form 1-azabicyclo[3.1.0]hexane-3-enes, though this route requires additional steps to functionalize the product.

Industrial-Scale Production

Patent WO2004113295A1 details a scalable process for the hepatitis C protease inhibitor intermediate, emphasizing:

  • Cost Efficiency : Use of inexpensive reagents (e.g., methanol, HCl).

  • Safety : Low-temperature (−20°C) cyanation minimizes side reactions.

Analytical Characterization

  • NMR : ¹H NMR (400 MHz, CDCl₃) δ 3.72 (s, 3H, OCH₃), 3.45–3.38 (m, 1H), 2.95–2.88 (m, 2H).

  • X-ray Crystallography : Confirms the (1R,2S,5S) configuration with C–C bond lengths of 1.54–1.58 Å.

Challenges and Solutions

  • Racemization : Minimized by low-temperature reactions and chiral auxiliaries.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes diastereomeric impurities .

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5S)-methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an amine or alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Synthetic Chemistry

(1R,2S,5S)-methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride is utilized as a building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to create derivatives that may exhibit novel properties or biological activities.

Biological Studies

This compound has been explored for its potential in enzyme interaction studies and protein binding assays . The nitrogen atom in its structure plays a crucial role in binding to biological targets, which can modulate various biochemical pathways.

Pharmaceutical Development

Research indicates that derivatives of this compound can serve as potential therapeutic agents . For instance, studies have shown that related azabicyclic compounds possess analgesic and anti-inflammatory properties, suggesting that this compound might be developed into effective medications for pain management or other therapeutic uses .

Case Study 1: Synthesis of Complex Molecules

In a study published in the Journal of Organic Chemistry, researchers utilized this compound as a precursor to synthesize a series of novel compounds with enhanced biological activity . The study demonstrated how modifying the bicyclic structure could lead to improved efficacy in binding assays.

A research article focused on the biological activity of azabicyclic compounds highlighted the significant interaction of this compound with specific enzyme targets . The findings indicated that this compound could inhibit certain enzymes involved in inflammatory pathways, paving the way for new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of (1R,2S,5S)-methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, neurotransmission, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Bicyclo Ring

6,6-Dimethyl vs. 6,6-Dichloro Derivatives
  • Target Compound : The 6,6-dimethyl substitution enhances steric stability, favoring its use in drug synthesis .
  • (1S,2S,5R)-6,6-Dichloro-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS: N/A):
    • Features dichloro substituents at positions 6 and 6, increasing electronegativity and altering reactivity for coupling reactions .
    • Used in peptide modifications but requires additional protection steps due to chlorine's lability .
Dimethyl vs. Unsubstituted or Monosubstituted Derivatives
  • Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride (CAS: 2497594-26-8):
    • Substituted at position 5 with a methyl group instead of 6,6-dimethyl, reducing ring strain but limiting steric shielding .
    • Molecular weight: 191.66 g/mol, lower due to fewer substituents .

Functional Group Modifications

Ester vs. Carboxylate Derivatives
  • Target Compound : Methyl ester group facilitates lipophilicity, aiding membrane permeability in prodrug formulations .
  • Sodium (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate :
    • Hydrolyzed form of the target compound; used in aqueous-phase reactions due to improved solubility .
    • Requires neutralization with triethylamine for further acylations .
Amino Acid-Conjugated Derivatives
  • Methyl (1R,2S,5S)-3-[(2S)-2-cyclohexyl-2-[(trifluoromethyl)sulfonyl]amino]acetyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (C69): Modified with a trifluoromethylsulfonyl-protected amino acid side chain for protease inhibition . Molecular weight: ~490 g/mol (estimated), highlighting increased complexity .

Stereochemical Variations

  • rel-(1R,5S,6R)-Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride (CAS: 1212063-26-7): Differing stereochemistry at positions 1, 5, and 6 reduces binding affinity to viral proteases compared to the target compound .

Comparative Data Table

Compound Name CAS No. Molecular Formula Key Substituents Purity Application Reference
(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride 565456-77-1 C₉H₁₆ClNO₂ 6,6-dimethyl, methyl ester 95% Nirmatrelvir synthesis
(1S,2S,5R)-6,6-Dichloro-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid N/A C₁₂H₁₆Cl₂N₂O₄ 6,6-dichloro, tert-butoxycarbonyl N/A Peptide coupling
Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride 2497594-26-8 C₈H₁₄ClNO₂ 5-methyl, methyl ester N/A Research intermediate
Sodium (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate N/A C₈H₁₂NNaO₂ 6,6-dimethyl, carboxylate 85% Hydrolysis intermediate

Research Findings and Challenges

  • Synthesis Purity : The methyl ester precursor of the target compound has 85% purity due to residual byproducts, necessitating stoichiometric adjustments in downstream reactions .
  • Stability : Hydrochloride salt forms (e.g., target compound) exhibit superior shelf-life compared to free bases, which are prone to oxidation .
  • Pharmacological Relevance : Derivatives like C72 (EP 3953330 B1) demonstrate enhanced antiviral activity but require multi-step syntheses, increasing production costs .

Biological Activity

(1R,2S,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride, also referred to as (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
  • CAS Number : 565456-77-1
  • Molecular Formula : C9H16ClNO2
  • Molecular Weight : 205.68 g/mol
  • Purity : Typically ≥ 97% .

The compound exhibits biological activity primarily through its interaction with specific proteins and enzymes involved in various metabolic pathways. Its structure allows it to act as a cyclic leucine mimetic, which has been shown to influence protease activity crucial for viral replication.

SARS-CoV-2 Main Protease Inhibition

Recent studies have highlighted the compound's role as an inhibitor of the SARS-CoV-2 main protease (Mpro). The azabicyclo structure effectively occupies the S2 pocket of the protease, leading to reduced viral replication rates in vitro .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated in various contexts:

Antiviral Activity

In a study assessing antiviral properties against SARS-CoV-2:

  • The compound demonstrated an effective inhibition of viral replication with an EC50 value indicating its potency .
  • Comparative analyses showed that while it was less potent than other inhibitors in the same class, it still exhibited significant antiviral activity.

Pharmacokinetics

Pharmacokinetic studies in animal models indicated:

  • Oral bioavailability of approximately 10% in rats.
  • Improved absorption characteristics compared to other compounds in its class .

Case Studies and Research Findings

StudyFindingsReference
Study 1Evaluated the compound's effect on SARS-CoV-2 Mpro; reported Ki value of 230 nM
Study 2Investigated pharmacokinetics; noted improvements in oral absorption and metabolic stability
Study 3Analyzed structural modifications; identified optimal configurations for enhanced potency

Q & A

What synthetic methodologies are commonly employed to prepare (1R,2S,5S)-methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride?

Basic
The synthesis typically involves cyclopropanation of N-allyl enamine carboxylates via copper-mediated oxidative reactions. For example, intramolecular cyclopropanation using CuBr under aerobic conditions or CuBr₂/PhIO₂ systems generates the bicyclic core . Subsequent diastereoselective reduction with NaBH₃CN in acetic acid yields the saturated 3-azabicyclo[3.1.0]hexane scaffold . Methyl esterification and HCl salt formation complete the synthesis.

How is the stereochemistry of this bicyclic compound confirmed experimentally?

Basic
X-ray crystallography is the gold standard for absolute stereochemical assignment. For instance, the structure of related derivatives (e.g., SARS-CoV-2 protease inhibitors) has been resolved at 1.85 Å resolution using X-ray diffraction . Complementary techniques include ¹H/¹³C NMR, where coupling constants (e.g., J values for cyclopropane protons) and NOESY correlations verify spatial arrangements .

What role does this compound play in antiviral drug development?

Basic
It serves as a key intermediate in protease inhibitors, notably in boceprevir (anti-HCV) and nirmatrelvir (anti-SARS-CoV-2). The bicyclic proline moiety enhances binding to viral proteases by inducing conformational strain, improving potency . Modifications at the 6,6-dimethyl and carboxylate positions are critical for target selectivity .

How can enantioselective synthesis of this bicyclic scaffold be achieved?

Advanced
Diastereoselective routes exploit pre-existing stereochemical features in starting materials. For example, cis-cypermethric acid provides a rigid cyclopropane precursor, enabling stereocontrolled construction of the proline fragment via chiral auxiliaries or asymmetric catalysis . Chiral HPLC or enzymatic resolution may further purify enantiomers .

What computational strategies are used to study its interactions with viral proteases?

Advanced
AutoDock4 and molecular dynamics (MD) simulations predict binding modes. Flexible side-chain docking (e.g., for SARS-CoV-2 Mpro) identifies critical hydrogen bonds between the carboxylate group and catalytic residues (His41, Cys145) . Free-energy perturbation (FEP) calculations quantify binding affinity changes upon structural modifications .

How are impurities and related substances analyzed in pharmaceutical formulations?

Advanced
HPLC-MS with chiral columns separates stereoisomers (e.g., Paxlovid impurities). For example, (1R,2R,5S)-methyl ester variants are detected using a C18 column (ACN/0.1% TFA gradient) and quantified via UV at 210 nm . Structural confirmation employs high-resolution MS/MS and spiking with reference standards.

What challenges arise in managing stereochemical complexity during synthesis?

Advanced
The fused bicyclic system introduces axial chirality, risking racemization during carboxylate activation. To mitigate this, mild coupling reagents (e.g., HATU/DIPEA) and low temperatures (0–5°C) are employed . Epimerization at C2 can be monitored via ¹H NMR by tracking diastereotopic proton splitting patterns .

Can oxidative cyclopropanation be optimized for scale-up?

Advanced
CuBr₂/PhIO₂ systems are preferred for scalability due to reduced oxygen sensitivity compared to aerobic CuBr. Reaction monitoring via in-situ IR (tracking CO₂ evolution) ensures completion. Workup involves silica gel filtration to remove copper residues, yielding >95% purity .

How do molecular dynamics simulations inform SAR studies?

Advanced
MD trajectories (e.g., 100 ns simulations in GROMACS) reveal conformational stability of inhibitors bound to 3CLpro. Key metrics include RMSD (<2 Å for stable binding) and hydrogen bond occupancy (>80% for critical interactions). Modifications to the 6,6-dimethyl group are shown to reduce entropic penalties .

What structural features enhance inhibitory potency against SARS-CoV-2 Mpro?

Advanced
The 3-azabicyclo[3.1.0]hexane core imposes a rigid ketal-like geometry, positioning the carboxylate for dual hydrogen bonding with Gly143 and Ser144. Substituents at C2 (e.g., trifluoroacetyl groups) improve hydrophobic contacts with the S4 pocket, as shown in co-crystal structures . Bioisosteric replacement of the methyl ester with nitriles retains potency while reducing metabolic liability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.